molecular formula C20H21ClN4O2 B11382574 3-(4-Chlorophenyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-propan-2-ylurea

3-(4-Chlorophenyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-propan-2-ylurea

Cat. No.: B11382574
M. Wt: 384.9 g/mol
InChI Key: XPTWOVZYJWXXSW-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-(PROPAN-2-YL)UREA is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a methylphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-CHLOROPHENYL)-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-(PROPAN-2-YL)UREA typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Chlorophenyl Group: This step often involves nucleophilic substitution reactions where a chlorophenyl halide reacts with a nucleophile.

    Introduction of the Methylphenyl Group: This can be done via Friedel-Crafts alkylation or acylation reactions.

    Formation of the Urea Linkage: This is typically achieved by reacting an isocyanate with an amine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(4-CHLOROPHENYL)-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-(PROPAN-2-YL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and methylphenyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1-(4-CHLOROPHENYL)-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-(PROPAN-2-YL)UREA exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

1-(4-CHLOROPHENYL)-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-(PROPAN-2-YL)UREA can be compared with other compounds that have similar structural features or functional groups:

    Similar Compounds: Examples include other urea derivatives, oxadiazole-containing compounds, and chlorophenyl-substituted molecules.

    Uniqueness: The unique combination of functional groups in this compound may confer distinct chemical and biological properties, making it valuable for specific applications.

This detailed article provides a comprehensive overview of 1-(4-CHLOROPHENYL)-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-(PROPAN-2-YL)UREA, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H21ClN4O2

Molecular Weight

384.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-propan-2-ylurea

InChI

InChI=1S/C20H21ClN4O2/c1-13(2)25(20(26)22-17-9-7-16(21)8-10-17)12-18-23-19(24-27-18)15-6-4-5-14(3)11-15/h4-11,13H,12H2,1-3H3,(H,22,26)

InChI Key

XPTWOVZYJWXXSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN(C(C)C)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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